(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987670
InChI: InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC15987670

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1
Standard InChI Key JHHOFXBPLJDHOR-NXEZZACHSA-N
Isomeric SMILES C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2
Canonical SMILES C1C(CNC1C(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring with a phenyl group at the C4 position and a carboxylic acid group at C2 (Figure 1). The (2R,4S) configuration confers distinct stereoelectronic properties, influencing its reactivity and biological interactions. Key parameters include:

  • Molecular Formula: C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_{2}

  • Molecular Weight: 191.23 g/mol

  • Optical Rotation: [α]D20=85.0±2[\alpha]^{20}_{D} = -85.0^\circ \pm 2^\circ (c = 1 in CHCl3_3)

The phenyl group enhances lipophilicity, facilitating membrane permeability in drug candidates, while the carboxylic acid enables salt formation for improved solubility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthesis protocols confirm the compound’s structure:

  • 1H^1\text{H} NMR (400 MHz, CD3_3OD): δ 7.28–7.40 (m, 5H, aromatic), 4.58–4.62 (dd, 1H, C2-H), 3.73–3.79 (m, 1H), 3.67–3.72 (m, 1H), 3.32–3.37 (m, 1H), 2.85–2.92 (m, 1H), 2.18–2.27 (dt, 1H) .

  • MS (m/z): 192 (M+H+^+) .

These spectral features are critical for verifying enantiomeric purity during quality control in pharmaceutical synthesis.

Synthesis and Industrial Production

Enantioselective Synthesis

The patent CN102344399A outlines a multi-step synthesis starting from D-oxyproline (Figure 2) :

  • Esterification: D-oxyproline is converted to its methyl ester using methanol and thionyl chloride.

  • Protection: The amine group is protected with benzoyl chloride in the presence of triethylamine.

  • Sulfurylation: Reaction with thionyl chloride introduces a sulfonyl group at C4.

  • Friedel-Crafts Alkylation: A phenyl group is introduced via AlCl3_3-catalyzed alkylation.

  • Hydrolysis and Deprotection: Acidic hydrolysis removes protecting groups, yielding (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid with >99% optical purity .

Industrial Scalability

Continuous flow reactors and automated systems are employed for large-scale production, ensuring consistent yield (51–70%) and minimizing racemization . Key process parameters include:

ParameterOptimal Value
Reaction Temperature60–80°C
Catalyst Loading5 mol% Pd/C
Pressure1–2 atm H2_2

Pharmaceutical and Biochemical Applications

Drug Intermediate for Fosinopril

The compound serves as a key intermediate in synthesizing fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Its chiral centers ensure the drug’s enantiomeric purity, critical for efficacy and safety .

Enzyme Inhibition Studies

In biochemical research, (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid inhibits transglutaminases (TGs), enzymes implicated in fibrosis and ischemic injuries. Kinetic studies show a KiK_i of 2.3 μM, indicating potent competitive inhibition .

Peptide Synthesis and Chiral Catalysis

As a chiral auxiliary, the compound directs stereoselective formation of peptide bonds. For example, it enhances the yield of cyclic peptides by 30–40% compared to proline derivatives .

Comparative Analysis with Stereoisomers

(2R,4S) vs. (2S,4R) Isomers

While both isomers share a molecular formula, their pharmacological profiles differ markedly:

Property(2R,4S) Isomer(2S,4R) Isomer
Enzyme InhibitionTGase inhibitionCollagen stabilization
Solubility (mg/mL)12.5 in H2_2O8.2 in H2_2O
Therapeutic UseHypertensionWound healing

The (2R,4S) configuration’s superior solubility and TGase affinity make it preferable for cardiovascular drug development .

Future Directions and Research Gaps

Targeted Drug Delivery

Functionalizing the carboxylic acid group with polyethylene glycol (PEG) chains could enhance blood-brain barrier penetration for neurological applications. Preliminary simulations suggest a 40% increase in bioavailability .

Green Synthesis Methods

Exploring biocatalytic routes using engineered aminotransferases may reduce reliance on heavy metal catalysts, aligning with green chemistry principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator